Synthesis and chemical properties of Diacetolol hydrochloride
Synthesis and chemical properties of Diacetolol hydrochloride
An In-Depth Technical Guide to the Synthesis and Chemical Properties of Diacetolol Hydrochloride
Introduction
Diacetolol, with the IUPAC name N-[3-acetyl-4-[2-hydroxy-3-(isopropylamino)propoxy]phenyl]acetamide, is the principal and pharmacologically active metabolite of the widely prescribed cardioselective β-adrenergic receptor antagonist, Acebutolol.[1][2][3] As a beta-blocker, Diacetolol contributes significantly to the therapeutic effects of its parent drug, including the management of hypertension and cardiac arrhythmias.[3][4] It exhibits β1-selectivity and possesses intrinsic sympathomimetic activity (ISA).[1] Beyond its in vivo role, Diacetolol hydrochloride serves as a critical reference standard in the pharmaceutical industry. It is classified as Acebutolol EP Impurity B and Acebutolol USP Related Compound B, making its synthesis, characterization, and purity analysis essential for the quality control and regulatory compliance of Acebutolol drug products.[5][6] This guide provides a comprehensive technical overview of the synthesis, chemical properties, and analytical methodologies pertaining to Diacetolol hydrochloride, tailored for researchers, scientists, and drug development professionals.
Chemical Identity
A precise understanding of the molecule's identity is fundamental to all scientific investigation. The key identifiers for Diacetolol and its hydrochloride salt are summarized below.
| Property | Value | Reference(s) |
| IUPAC Name | N-[3-acetyl-4-[2-hydroxy-3-(propan-2-ylamino)propoxy]phenyl]acetamide hydrochloride | [2][7] |
| Synonyms | Diacetolol HCl; Acetylacebutolol; Acebutolol EP Impurity B; Acebutolol USP RC B | [5][6][8] |
| CAS Number | 73899-76-0 (Hydrochloride Salt); 22568-64-5 (Free Base) | [8][9][10] |
| Molecular Formula | C₁₆H₂₄N₂O₄ · HCl | [10] |
| Molecular Weight | 344.83 g/mol | [8][10] |
Synthesis of Diacetolol Hydrochloride
The origin of Diacetolol is unique in that its primary route of formation is metabolic. However, for its use as a reference standard, direct chemical synthesis is necessary. This section details both pathways.
Metabolic Synthesis Pathway
In vivo, Diacetolol is not synthesized directly but is the product of the extensive first-pass metabolism of Acebutolol, occurring primarily in the liver.[11] This biotransformation is a crucial aspect of Acebutolol's pharmacokinetic profile and involves a sequential two-step process:
-
Hydrolysis: The butanamide side chain of Acebutolol is enzymatically hydrolyzed, cleaving the butyl group to form a primary amine intermediate.[11]
-
N-acetylation: This primary amine is then rapidly acetylated, yielding the characteristic acetamide group of Diacetolol.[11]
This metabolic cascade underscores the importance of Diacetolol in the overall therapeutic effect of the parent drug.
Caption: Metabolic conversion of Acebutolol to Diacetolol in the liver.
Proposed Chemical Synthesis Pathway
The synthesis of Diacetolol hydrochloride as a reference standard requires a controlled, reproducible chemical process. While specific literature detailing this exact synthesis is sparse, a chemically sound pathway can be constructed based on well-established reactions for beta-blockers and related pharmaceutical impurities.[12] The proposed synthesis starts from the commercially available N-(4-hydroxyphenyl)acetamide.
Step 1: Friedel-Crafts Acylation. The starting material, N-(4-hydroxyphenyl)acetamide, undergoes a Friedel-Crafts acylation to introduce an acetyl group onto the benzene ring, ortho to the hydroxyl group. This reaction yields the key intermediate, N-(3-acetyl-4-hydroxyphenyl)acetamide.
Step 2: Williamson Ether Synthesis. The phenolic hydroxyl group of the intermediate is deprotonated with a suitable base (e.g., sodium hydride) and reacted with epichlorohydrin. This reaction forms an epoxide intermediate via Williamson ether synthesis.
Step 3: Epoxide Ring-Opening. The resulting epoxide is then subjected to a nucleophilic attack by isopropylamine. The amine selectively attacks the less sterically hindered terminal carbon of the epoxide, opening the ring to form the Diacetolol free base.
Step 4: Salt Formation. Finally, the Diacetolol free base is dissolved in an appropriate solvent (e.g., isopropanol) and treated with hydrochloric acid to precipitate the stable, crystalline Diacetolol hydrochloride salt.
Caption: Proposed workflow for the chemical synthesis of Diacetolol hydrochloride.
Physicochemical Properties
The physical and chemical properties of Diacetolol hydrochloride are critical for its handling, formulation, and analytical characterization.
| Property | Value / Description | Reference(s) |
| Appearance | White to off-white solid/powder. | [1][13] |
| Solubility | Soluble in methanol (MeOH) and ethanol. Soluble in DMSO (free base, up to 100 mg/mL). | [1][8][13] |
| Melting Point | Specific experimental data is not readily available in the literature. For cardiovascular drugs of similar molecular weight, the majority have melting points in the 100-200 °C range. | [8][14] |
| pKa | A specific experimental value is not published. The basicity is attributed to the secondary amine (pKa typically ~9-10 for similar structures), which is the site of protonation for the hydrochloride salt. | [15] |
Analytical Methodologies
The quantification and purity assessment of Diacetolol hydrochloride are predominantly achieved using High-Performance Liquid Chromatography (HPLC), a cornerstone of pharmaceutical analysis.[1]
Protocol: Purity Determination by Stability-Indicating RP-HPLC
This protocol describes a self-validating system for determining the purity of a Diacetolol hydrochloride reference standard and for detecting potential degradation products. The causality for the selection of parameters is based on common practices for analyzing polar, aromatic compounds like beta-blockers.[16][17]
1. Objective: To quantify the purity of Diacetolol hydrochloride and separate it from any potential impurities or degradants using a stability-indicating Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method with UV detection.
2. Materials & Reagents:
-
Diacetolol Hydrochloride Reference Standard
-
Acetonitrile (HPLC Grade)
-
Potassium Dihydrogen Phosphate (ACS Grade)
-
Orthophosphoric Acid (ACS Grade)
-
Water (HPLC Grade)
-
Class A Volumetric Glassware
3. Chromatographic Conditions:
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size. (The C18 stationary phase is chosen for its hydrophobicity, which provides excellent retention and resolution for moderately polar analytes like Diacetolol.)
-
Mobile Phase: A mixture of aqueous phosphate buffer and acetonitrile. A typical starting point is a 60:40 (v/v) ratio of Buffer:Acetonitrile.
-
Buffer Preparation: Prepare a 20 mM potassium dihydrogen phosphate solution and adjust the pH to 3.0 with orthophosphoric acid. (A pH of 3.0 ensures that the secondary amine of Diacetolol is fully protonated, leading to sharp, symmetrical peaks.)
-
-
Flow Rate: 1.0 mL/min. (This flow rate provides a good balance between analysis time and chromatographic efficiency for a standard 4.6 mm ID column.)
-
Detection: UV at 235 nm. (This wavelength is selected based on the UV absorbance maxima of the substituted acetanilide chromophore.)
-
Column Temperature: 30 °C. (Maintaining a constant column temperature ensures reproducible retention times.)
-
Injection Volume: 10 µL.
4. Standard & Sample Preparation:
-
Standard Solution (0.1 mg/mL): Accurately weigh approximately 10 mg of Diacetolol Hydrochloride Reference Standard into a 100 mL volumetric flask. Dissolve and dilute to volume with the mobile phase.
-
Sample Solution (0.1 mg/mL): Prepare in the same manner as the Standard Solution.
5. System Suitability: Before sample analysis, inject the Standard Solution five times. The system is deemed suitable for use if the following criteria are met:
-
Tailing Factor: Not more than 2.0 for the Diacetolol peak.
-
Relative Standard Deviation (RSD): Not more than 2.0% for the peak areas of the replicate injections.
6. Procedure:
-
Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
-
Perform system suitability injections.
-
Inject a blank (mobile phase) to ensure no system peaks interfere.
-
Inject the Standard Solution and the Sample Solution in duplicate.
-
Record the chromatograms and integrate the peak areas.
7. Calculation of Purity: The purity of the sample is calculated as a percentage using the area normalization method, or by comparison to the reference standard if assaying for potency.
Caption: Experimental workflow for the HPLC purity analysis of Diacetolol HCl.
Chemical Stability and Degradation Profile
Understanding a molecule's stability is paramount in drug development. Forced degradation (stress testing) studies are conducted to identify potential degradation products and establish the stability-indicating nature of analytical methods, as mandated by ICH guidelines.
Protocol: Forced Degradation Study
1. Objective: To investigate the intrinsic stability of Diacetolol hydrochloride under various stress conditions and to identify its primary degradation pathways. A target degradation of 5-20% is generally considered optimal for revealing potential degradants without completely consuming the parent compound.[13]
2. Stress Conditions: The parent drug, Acebutolol, is known to be labile under hydrolytic (acidic and basic) and photolytic conditions.[1] Therefore, these conditions are critical to investigate for Diacetolol.
-
Acid Hydrolysis:
-
Prepare a 1 mg/mL solution of Diacetolol HCl in 0.1 M HCl.
-
Incubate at 60 °C for 24 hours.
-
Cool, neutralize with 0.1 M NaOH, and dilute with mobile phase for HPLC analysis.
-
-
Base Hydrolysis:
-
Prepare a 1 mg/mL solution of Diacetolol HCl in 0.1 M NaOH.
-
Incubate at 60 °C for 8 hours.
-
Cool, neutralize with 0.1 M HCl, and dilute with mobile phase for HPLC analysis.
-
-
Oxidative Degradation:
-
Prepare a 1 mg/mL solution of Diacetolol HCl in 3% H₂O₂.
-
Store at room temperature for 24 hours.
-
Dilute with mobile phase for HPLC analysis.
-
-
Thermal Degradation:
-
Store the solid Diacetolol HCl powder in an oven at 105 °C for 48 hours.
-
Dissolve the stressed powder in mobile phase for HPLC analysis.
-
-
Photolytic Degradation:
-
Expose a 1 mg/mL solution of Diacetolol HCl to UV light (e.g., 254 nm) and visible light as per ICH Q1B guidelines.
-
Analyze by HPLC, comparing against a control solution protected from light.
-
3. Likely Degradation Pathways: Based on the structure of Diacetolol and known degradation pathways of Acebutolol, the following transformations are plausible:
-
Hydrolysis of the Acetamide Group: Under strong acidic or basic conditions, the N-acetyl group could be hydrolyzed to yield the corresponding primary amine (the same intermediate seen in the metabolic pathway of Acebutolol).
-
Side-Chain Oxidation: The secondary alcohol on the propanolamine chain is a potential site for oxidation to a ketone.
-
Dehydration: The secondary alcohol could also undergo dehydration.
The resulting stressed samples would be analyzed by the validated stability-indicating HPLC method, and any significant degradation peaks would be further characterized, typically using LC-MS/MS to elucidate their structures.
Conclusion
Diacetolol hydrochloride is a molecule of dual importance: it is the pharmacologically active metabolite of Acebutolol and a regulatory-required impurity standard. Its synthesis is primarily a biological process, yet its preparation as a chemical standard relies on fundamental organic reactions. A thorough understanding of its physicochemical properties, analytical behavior, and stability profile is essential for professionals in drug development and quality control. The methodologies and data presented in this guide provide a robust framework for the synthesis, characterization, and analysis of this critical pharmaceutical compound.
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